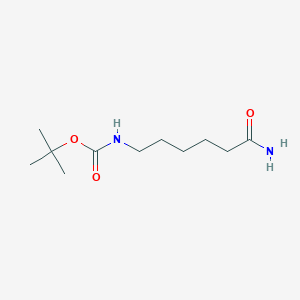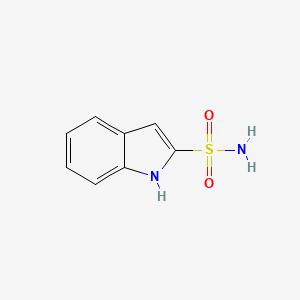
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate
Descripción general
Descripción
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (MBMB) is a synthetic compound that has been used in a variety of scientific research applications. MBMB has been found to be a useful tool in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been used in a variety of scientific research applications, including the study of enzyme inhibitors, cell signaling pathways, and drug metabolism. It has been used to investigate the mechanism of action of drugs, as well as to study the effects of drugs on the body.
Mecanismo De Acción
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been found to act as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. In addition, Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been found to inhibit the activity of other enzymes involved in drug metabolism, such as CYP2D6 and CYP2C19.
Biochemical and Physiological Effects
In addition to its role as an enzyme inhibitor, Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been found to have a number of other biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and modulate the activity of certain receptors in the body. It has also been found to have anti-tumor and anti-cancer effects, as well as to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high yield. In addition, it has been found to be relatively stable in solution, making it suitable for use in a variety of experiments. However, there are some limitations to using Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate in laboratory experiments. It is not soluble in water, and it is not readily available commercially.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate in scientific research. It could be used to study the mechanism of action of other drugs, as well as to investigate the effects of drugs on the body. In addition, Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate could be used to investigate the effects of drugs on the development of various diseases, such as cancer and cardiovascular disease. Finally, Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate could be used to investigate the effects of drugs on the immune system, as well as to investigate the effects of drugs on the nervous system.
Propiedades
IUPAC Name |
methyl 2-amino-4-methoxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLWWDOXMYIBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate](/img/structure/B3178842.png)

![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)
![(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]](/img/structure/B3178870.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)




![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)
